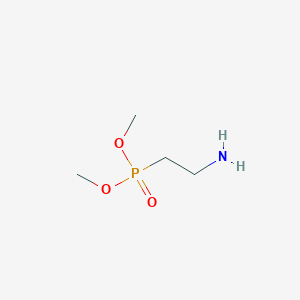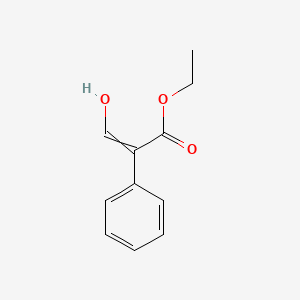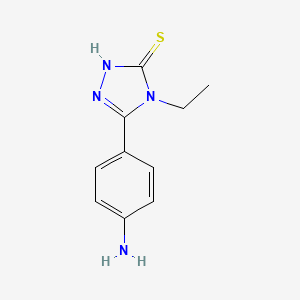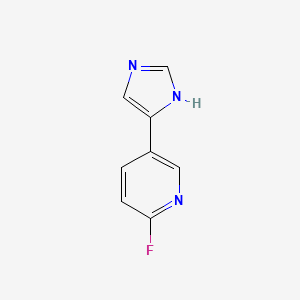
N-(2-iodo-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-iodo-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with iodine and nitro groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodo-4-nitrophenyl)acetamide typically involves the iodination of a nitrophenyl acetamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-iodo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted phenylacetamides.
Reduction: 2-amino-4-iodophenylacetamide.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
N-(2-iodo-4-nitrophenyl)acetamide is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-iodo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins. These interactions can lead to inhibition or modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar structure but lacks the iodine atom.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a methoxy group instead of iodine.
Acetamide, N-(4-hydroxy-2-nitrophenyl)-: Contains a hydroxy group instead of iodine.
Uniqueness
N-(2-iodo-4-nitrophenyl)acetamide is unique due to the presence of both iodine and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Propriétés
Numéro CAS |
19591-18-5 |
|---|---|
Formule moléculaire |
C8H7IN2O3 |
Poids moléculaire |
306.06 g/mol |
Nom IUPAC |
N-(2-iodo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7IN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) |
Clé InChI |
OYRLELIGOKYZFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


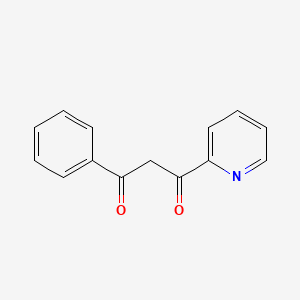
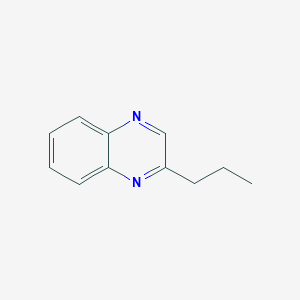
![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)
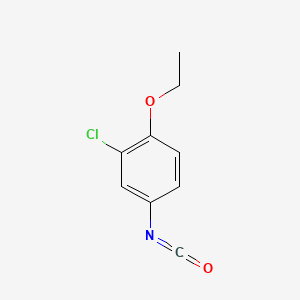
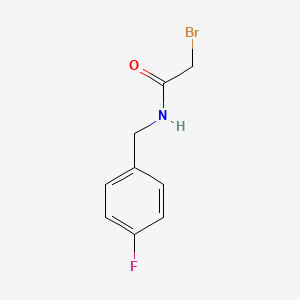
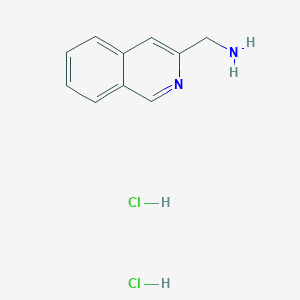
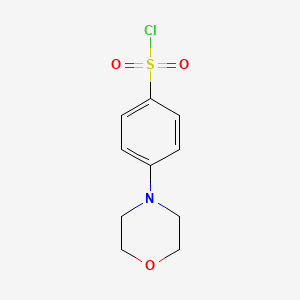
![2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B8796291.png)
![N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)
